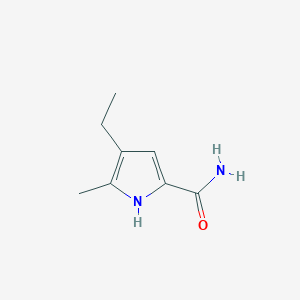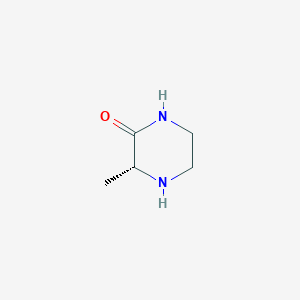
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide (EMPC) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPC belongs to the pyrrole class of compounds and is known for its anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and cell survival. Inhibition of NF-κB by this compound leads to the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its relatively low toxicity. This compound has been found to have a high therapeutic index, meaning that it is effective at low doses with minimal side effects. Another advantage of this compound is its stability in aqueous solutions, which makes it suitable for use in cell culture experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of this compound in combination with other drugs for the treatment of various diseases. In addition, more research is needed to understand the long-term effects of this compound and its potential for use in clinical trials.
合成法
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is synthesized from 5-methyl-2-pyrrolidone and ethyl isocyanate in the presence of a base catalyst. The reaction takes place at a temperature of 80-100°C for 12-24 hours. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
125342-47-4 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
4-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-3-6-4-7(8(9)11)10-5(6)2/h4,10H,3H2,1-2H3,(H2,9,11) |
InChIキー |
BJKQZXZKWSTRQC-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1)C(=O)N)C |
正規SMILES |
CCC1=C(NC(=C1)C(=O)N)C |
同義語 |
1H-Pyrrole-2-carboxamide,4-ethyl-5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















